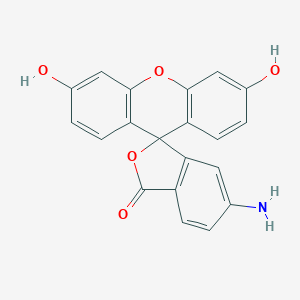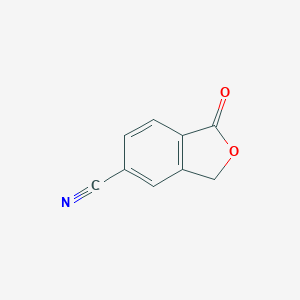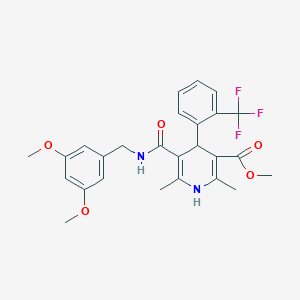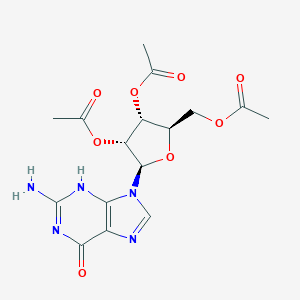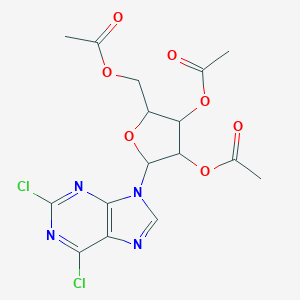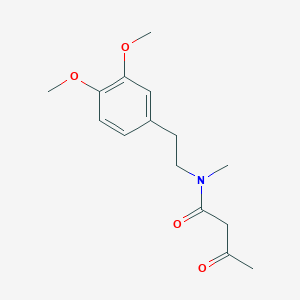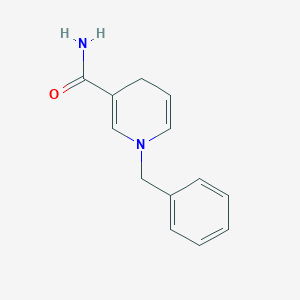
1-Benzyl-1,4-dihydronicotinamide
描述
1-Benzyl-1,4-dihydronicotinamide is an organic compound with the molecular formula C13H14N2O. It is a yellow crystalline solid that is slightly soluble in methanol and sensitive to light . This compound is often used as a model for nicotinamide adenine dinucleotide (NADH) in various biochemical studies due to its structural similarity and functional properties .
作用机制
Target of Action
1-Benzyl-1,4-dihydronicotinamide (1,4-BNAH) is a synthetic analogue of the reduced form of nicotinamide adenine dinucleotide (NADH) . It is primarily used in research focused on redox chemistry and enzymatic reactions . The compound’s primary targets are enzymes and biochemical pathways that involve electron transfer processes .
Mode of Action
The mode of action of 1,4-BNAH involves its interaction with its targets through a hydride transfer mechanism . This is supported by the fact that 1,4-BNAH has been used in the photocatalytic generation of an NADH synthetic analogue using cobalt diimine–dioxime complexes and the BF2-bridged derivative as catalysts .
Biochemical Pathways
1,4-BNAH affects biochemical pathways that involve the reduction of quinones . The formal hydride transfer on the reduction reaction of quinones by 1,4-BNAH in acetonitrile proceeds through a hydrogen coupled electron transfer mechanism . This theoretical analysis provides valuable knowledge that can be inferred for studying the quinone reduction roles of NADH and NADPH in physiological media .
Pharmacokinetics
Information on the pharmacokinetics of 1,4-BNAH is limited. It is known that 1,4-bnah is slightly soluble in methanol , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of 1,4-BNAH is the reduction of α,β-epoxy ketones . After the reaction, the catalyst can be separated by simple magnetic separation and can be reused . In another study, the reduction of 1,1-diphenyl-2,2-dinitroethylene (DPDN) by 1,4-BNAH resulted in the formation of 1,1-diphenyl-2,2-dinitroethane (DPDNH) .
Action Environment
The action of 1,4-BNAH can be influenced by environmental factors. For instance, the photocatalytic generation of an NADH synthetic analogue using 1,4-BNAH has been studied in both aqueous and organic media This suggests that the solvent used can influence the compound’s action, efficacy, and stability
生化分析
Biochemical Properties
1-Benzyl-1,4-dihydronicotinamide is employed by researchers to gain insights into the mechanisms of NADH-dependent enzymes, given its structural similarity to NADH . It is also used as a model compound in the development of biomimetic catalysts that aim to replicate the behavior of redox-active enzymes .
Molecular Mechanism
The molecular mechanism of this compound is primarily based on its role in electron transfer processes . It is used to study the mechanisms of NADH-dependent enzymes due to its structural similarity to NADH .
Temporal Effects in Laboratory Settings
The benzyl group in the structure of this compound makes it more resistant to oxidation than NADH, which is beneficial for certain experimental conditions where increased stability is required .
Metabolic Pathways
This compound is involved in redox chemistry and enzymatic reactions, suggesting it may interact with metabolic pathways related to these processes .
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,4-dihydronicotinamide can be synthesized through the reduction of 1-benzyl-3-pyridinecarboxamide using sodium borohydride in methanol . The reaction is typically carried out at room temperature and yields the desired product after purification.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same reduction process using sodium borohydride or other reducing agents under controlled conditions to ensure high purity and yield .
化学反应分析
Types of Reactions: 1-Benzyl-1,4-dihydronicotinamide undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly in the presence of catalysts like tris(bipyridyl)ruthenium(II).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Tris(bipyridyl)ruthenium(II), cobalt diimine-dioxime complexes.
Major Products Formed:
Oxidation: 1-Benzyl-3-pyridinecarboxamide.
Reduction: Toluene, 1,2-diphenylethane.
Substitution: Various substituted nicotinamide derivatives.
科学研究应用
1-Benzyl-1,4-dihydronicotinamide is extensively used in scientific research due to its versatility and functional properties:
相似化合物的比较
Nicotinamide adenine dinucleotide (NADH): The natural coenzyme that 1-Benzyl-1,4-dihydronicotinamide mimics.
1-Benzyl-3-pyridinecarboxamide: The oxidized form of this compound.
1-Benzyl-1,4-dihydro-3-pyridinecarboxamide: Another structurally similar compound.
Uniqueness: this compound is unique due to its ability to serve as a stable and easily synthesized model for NADH. Its structural similarity to NADH allows it to participate in similar biochemical reactions, making it a valuable tool in research .
属性
IUPAC Name |
1-benzyl-4H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-6,8,10H,7,9H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNUYDSETOTBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241783 | |
| Record name | Benzyldihydronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952-92-1 | |
| Record name | 1-Benzyl-1,4-dihydronicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-1,4-dihydronicotinamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyldihydronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-DIHYDRO-N-BENZYLNICOTINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSU8JA8RMP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)

